molecular formula C22H23N7 B1671951 INI-43

INI-43

Cat. No.: B1671951
M. Wt: 385.5 g/mol
InChI Key: LWPQQQAILAUWTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

INI-43, also known as 3-(1H-benzimidazol-2-yl)-1-(3-dimethylaminopropyl)pyrrolo[5,4-b]quinoxalin-2-amine, is a small molecule inhibitor of nuclear import. It specifically targets Karyopherin beta 1 (Kpnβ1), a nuclear transport receptor that imports cargoes into the nucleus. This compound has shown significant cytotoxic effects on various cancer cell lines, particularly cervical and esophageal cancer cells .

Preparation Methods

The reaction conditions typically involve the use of dimethylaminopropylamine and other reagents under controlled temperature and pressure . Industrial production methods for INI-43 are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

INI-43 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

INI-43 has several scientific research applications:

Mechanism of Action

INI-43 exerts its effects by targeting Kpnβ1, interfering with the nuclear localization of Kpnβ1 and its cargo proteins. This disruption leads to the inhibition of transcription factors such as NFAT, NFκB, AP-1, and NFY, which are crucial for cancer cell proliferation and survival. The compound induces G2-M cell cycle arrest and activates the intrinsic apoptotic pathway, leading to cancer cell death .

Comparison with Similar Compounds

INI-43 is unique in its specific targeting of Kpnβ1. Similar compounds include:

Compared to these compounds, this compound’s specificity for Kpnβ1 and its significant cytotoxic effects on cervical and esophageal cancer cells highlight its potential as a unique anticancer therapeutic .

Properties

Molecular Formula

C22H23N7

Molecular Weight

385.5 g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)-1-[3-(dimethylamino)propyl]pyrrolo[3,2-b]quinoxalin-2-amine

InChI

InChI=1S/C22H23N7/c1-28(2)12-7-13-29-20(23)18(21-25-15-9-4-5-10-16(15)26-21)19-22(29)27-17-11-6-3-8-14(17)24-19/h3-6,8-11H,7,12-13,23H2,1-2H3,(H,25,26)

InChI Key

LWPQQQAILAUWTI-UHFFFAOYSA-N

SMILES

CN(C)CCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C4=NC5=CC=CC=C5N4)N

Canonical SMILES

CN(C)CCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C4=NC5=CC=CC=C5N4)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

INI 43;  INI43;  INI-43

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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